![molecular formula C16H14ClF3N4O2 B3033619 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide CAS No. 1092343-40-2](/img/structure/B3033619.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, and an ethylcarbamoyl group attached to a benzamide . The presence of these groups contributes to the unique properties of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the trifluoromethyl group and the pyridine ring. These groups can participate in a variety of chemical reactions, contributing to the compound’s utility in various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups contribute to the compound’s distinctive properties, making it useful in a variety of applications .Applications De Recherche Scientifique
Nonaqueous Capillary Electrophoresis
This compound is used in nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. Influential factors affecting separation, such as electrolyte type, concentration, and applied voltage, are investigated for quality control purposes (Ye, Huang, Li, Xiang, & Xu, 2012).
Aggregation Enhanced Emission
These compounds display luminescent properties in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their multi-stimuli-responsive properties are significant in material science and optoelectronics (Srivastava et al., 2017).
Characterization of Crystalline Forms
Two polymorphs of a related compound have been prepared and characterized by X-ray powder diffractometry, thermal analysis, and other spectroscopic methods. This is crucial for understanding the physical and chemical properties of these compounds (Yanagi et al., 2000).
KCNQ2/Q3 Potassium Channel Openers
N-pyridyl benzamide derivatives have been found to be active in animal models of epilepsy and pain, highlighting their potential therapeutic applications (Amato et al., 2011).
Improved Synthesis Processes
Research on improved synthesis methods for these compounds is ongoing, aiming to develop more practical and efficient synthetic routes (Dian, 2010).
Neuroleptic Activity
Benzamides of N,N-disubstituted ethylenediamines and related structures have been synthesized and evaluated for potential neuroleptic activities, which is significant for psychiatric medication development (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antineoplastic Applications
Compounds like flumatinib, which include similar structures, have been studied in chronic myelogenous leukemia patients, underscoring their role in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).
Mécanisme D'action
Target of Action
The primary target of this compound is the bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby affecting the bacterial cell’s viability and virulence .
Biochemical Pathways
The inhibition of PPTase by the compound affects the secondary metabolism of the bacterial cell . Secondary metabolism is responsible for the production of many bioactive compounds in bacteria, including antibiotics and other metabolites involved in bacterial growth and survival . By inhibiting PPTase, the compound attenuates this secondary metabolism, thwarting bacterial growth .
Result of Action
The result of the compound’s action is the attenuation of bacterial growth . By inhibiting PPTase and disrupting secondary metabolism, the compound thwarts bacterial growth . In addition, it has been found to possess antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound . Understanding these environmental factors is crucial for optimizing the compound’s action, efficacy, and stability.
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there could be significant future research and development involving “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide” and similar compounds.
Propriétés
IUPAC Name |
1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c1-2-21-15(26)24-23-14(25)10-5-3-9(4-6-10)13-12(17)7-11(8-22-13)16(18,19)20/h3-8H,2H2,1H3,(H,23,25)(H2,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMRXOJYGWCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033538.png)
![tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033539.png)

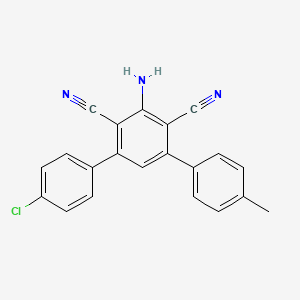
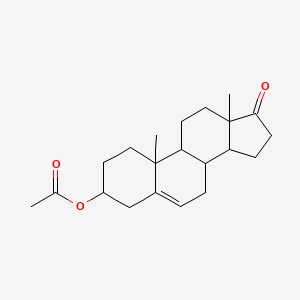
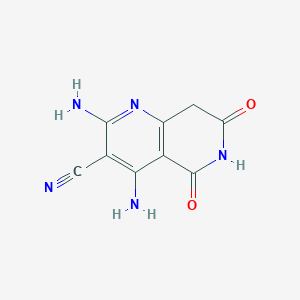

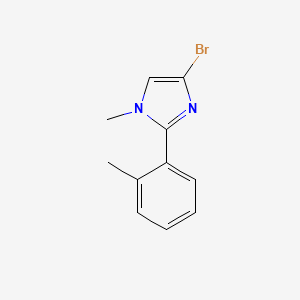
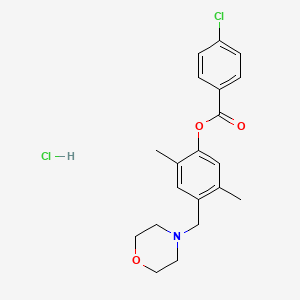
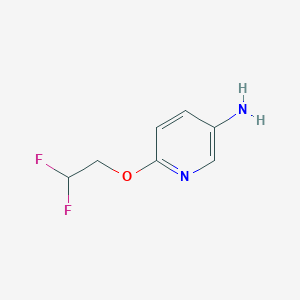
![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)

![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)